molecular formula C8H14BrNO3 B2722994 Tert-butyl 2-[(2-bromoacetyl)amino]acetate CAS No. 74010-56-3

Tert-butyl 2-[(2-bromoacetyl)amino]acetate

Cat. No. B2722994
CAS RN: 74010-56-3
M. Wt: 252.108
InChI Key: KXBAYWALMPKQTR-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-bromoacetyl)amino]acetate is a chemical compound used as a pharmaceutical intermediate for the synthesis of amino acids and peptide compounds . It is derived from tert-butyl 2-(2-aminoacetamido)acetate .


Synthesis Analysis

The synthesis of tert-butyl 2-[(2-bromoacetyl)amino]acetate involves the reaction of bromoacetic acid with sulfoxide chloride to form bromoacetyl chloride. This is then reacted with tert-butanol to form tert-butyl bromoacetate . Another method involves the use of amino acid ionic liquids (AAILs) for organic synthesis .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-[(2-bromoacetyl)amino]acetate is C6H11BrO2 . The average mass is 195.054 Da and the monoisotopic mass is 193.994232 Da .


Chemical Reactions Analysis

The amino group in Tert-butyl 2-[(2-bromoacetyl)amino]acetate is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Physical And Chemical Properties Analysis

Tert-butyl 2-[(2-bromoacetyl)amino]acetate has a molar mass of 195.05. It has a density of 1.338. It is miscible with ethanol, chloroform, and ethyl acetate .

Safety and Hazards

Tert-butyl 2-[(2-bromoacetyl)amino]acetate is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage. It is toxic if inhaled and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Tert-butyl 2-[(2-bromoacetyl)amino]acetate is used as a pharmaceutical intermediate for the synthesis of amino acids and peptide compounds . Its future directions could involve its use in the synthesis of new pharmaceutical compounds.

Relevant Papers Relevant papers on Tert-butyl 2-[(2-bromoacetyl)amino]acetate include studies on its synthesis , its use as a pharmaceutical intermediate , and its safety and hazards .

properties

IUPAC Name

tert-butyl 2-[(2-bromoacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBAYWALMPKQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

77.8 g (385.5 mmol) of α-bromoacetic acid bromide is added in drops at 0° C. to 50 g (296.5 mmol) of glycine-tert-butyl ester hydrochloride salt and 90 g (889.5 mmol) of triethylamine in 500 ml of methylene chloride. In this cases the temperature remains between 0° C.-5° C. 1000 ml of 5% aqueous hydrochloric acid is added, and the organic phase is separated. The organic phase is extracted once more with 500 ml of 5% aqueous hydrochloric acid, dried on magnesium sulfate and evaporated to dryness in a vacuum The residue is recrystallized from diisopropyl ether/n-hexane.
Quantity
77.8 g
Type
reactant
Reaction Step One
Quantity
296.5 mmol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

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